![molecular formula C20H20N4O5S B2490740 2-(Furan-2-yl)-5-(furan-2-yl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 896294-72-7](/img/structure/B2490740.png)

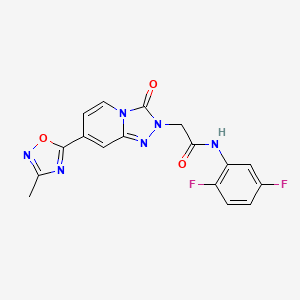

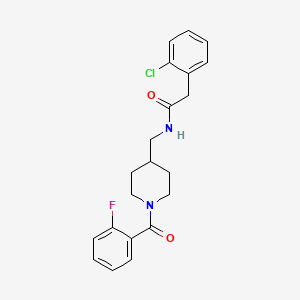

2-(Furan-2-yl)-5-(furan-2-yl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound belongs to a class of chemicals that incorporate elements such as furan, thiazolo[3,2-b][1,2,4]triazole, and 1,4-dioxa-8-azaspiro[4.5]decan structures. These elements suggest it could have significant chemical and biological properties, as these moieties are often explored for their potential in drug design and material sciences.

Synthesis Analysis

The synthesis of related compounds typically involves the condensation of furan-2-carboxylic acid hydrazide with various reagents to produce furan-2-yl derivatives with potential for further functionalization (Koparır, Çetin, & Cansiz, 2005). These methods may be applicable to the target compound by adjusting reagents to include the specific thiazolo and azaspiro moieties.

Molecular Structure Analysis

The molecular structure of compounds containing furan and related heterocycles has been extensively studied using techniques such as NMR, IR spectroscopy, and X-ray crystallography (Sun et al., 2021). These studies provide insights into the conformation, stereochemistry, and intramolecular interactions that could be expected in the compound of interest.

Chemical Reactions and Properties

Compounds within this chemical family exhibit a range of reactivities, including tautomeric equilibria and the ability to undergo nucleophilic substitution reactions. The presence of furan and thiazolo moieties suggests potential for electrophilic aromatic substitution and participation in cycloaddition reactions (Gulyaev et al., 2021).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystallinity, are influenced by their molecular structure. The incorporation of spiro and azaspiro elements can impact the compound's solid-state properties and solubility in various solvents (Lesyk et al., 2007).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards oxidizing or reducing agents, are determined by the functional groups present in the molecule. The furan and thiazolo[3,2-b][1,2,4]triazol segments suggest a compound that could participate in redox reactions and exhibit specific photophysical properties (Samsonov & Volodarsky, 2000).

Aplicaciones Científicas De Investigación

Neuroprotective Potential

The compound, while not directly studied, is structurally related to thiazolotriazolopyrimidines, which have been synthesized and evaluated for their anti-Parkinsonian and neuroprotective potential. Compounds in this category have shown promising results against neuroleptic-induced catalepsy and oxidative stress in mice, suggesting potential applications in the treatment of Parkinson's disease (Azam et al., 2010).

Oxidative Stress Modulation

Related thiazolo-triazole compounds have been investigated for their role in controlling ethanol-induced oxidative stress in mouse brain and liver. This research indicates the potential of certain thiazolo-triazole compounds to contribute to the control of oxidative stress in an organ-selective manner (Aktay et al., 2005).

Gastrointestinal Tolerance and Anti-inflammatory Activity

Thiazolo[3,2-b]-1,2,4-triazole-5(6H)-one derivatives, sharing a structural resemblance, have been synthesized and evaluated for improved analgesic and anti-inflammatory activities with lower ulcerogenic risk, indicating their potential as agents without gastrointestinal side effects (Uzgören-Baran et al., 2012).

Angiotensin II Receptor Antagonism

Compounds with a similar structure have been synthesized and evaluated for activity as angiotensin II receptor antagonists, indicating potential applications in treating angiotensin II-dependent diseases like hypertension (Okazaki et al., 1998).

Anticonvulsant Activities

Structurally related alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives have shown outstanding activity in seizure tests in mice, suggesting potential anticonvulsant applications (Kohn et al., 1993).

Propiedades

IUPAC Name |

5-[1,4-dioxa-8-azaspiro[4.5]decan-8-yl(furan-2-yl)methyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O5S/c25-18-16(30-19-21-17(22-24(18)19)14-4-2-10-27-14)15(13-3-1-9-26-13)23-7-5-20(6-8-23)28-11-12-29-20/h1-4,9-10,15,25H,5-8,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMNIPKIIEOLIER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12OCCO2)C(C3=CC=CO3)C4=C(N5C(=NC(=N5)C6=CC=CO6)S4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Furan-2-yl)-5-(furan-2-yl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Acetyl-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]azetidine-3-carboxamide](/img/structure/B2490665.png)

![2-[3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl]-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2490667.png)

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide](/img/structure/B2490669.png)

![N-[2-(1H-indol-3-yl)ethyl]-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2490675.png)

![2-[1-(5-chloro-2-methylphenyl)tetrazol-5-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2490676.png)